molecular formula C46H40BF4NO2 B13688412 6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate

6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate

Cat. No.: B13688412
M. Wt: 725.6 g/mol
InChI Key: VWFWPHYFYGFVFJ-UHFFFAOYSA-N
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Description

6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxyphenyl, phenylvinyl, and isoquinolin-2-ium groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to methylation and oximation reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C46H40BF4NO2

Molecular Weight

725.6 g/mol

IUPAC Name

6-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]-3,4-diphenyl-2-propylisoquinolin-2-ium;tetrafluoroborate

InChI

InChI=1S/C46H40NO2.BF4/c1-4-30-47-32-39-21-20-38(31-42(39)45(34-16-10-6-11-17-34)46(47)37-18-12-7-13-19-37)44(33-14-8-5-9-15-33)43(35-22-26-40(48-2)27-23-35)36-24-28-41(49-3)29-25-36;2-1(3,4)5/h5-29,31-32H,4,30H2,1-3H3;/q+1;-1

InChI Key

VWFWPHYFYGFVFJ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCC[N+]1=C(C(=C2C=C(C=CC2=C1)C(=C(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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